COMU

説明

COMU is a chemical compound widely used in peptide synthesis. It is known for its high efficiency and low racemization, making it a preferred choice in both solution phase and solid phase peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of COMU involves the reaction of dimethylaminomorpholino with cyanoethoxyoxoethylidenaminooxy under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored under inert gas to maintain its stability .

化学反応の分析

Types of Reactions: COMU primarily undergoes coupling reactions. It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds .

Common Reagents and Conditions: Common reagents used in these reactions include N,N-diisopropylethylamine and acetonitrile. The reactions are typically carried out at low temperatures to prevent side reactions and ensure high efficiency .

Major Products Formed: The major products formed from these reactions are peptides, which are essential in various biological and medicinal applications .

科学的研究の応用

Chemical Properties of COMU

Before delving into its applications, it is essential to understand the chemical properties that make this compound suitable for various reactions:

- Molecular Formula : C_9H_6N_4O

- Molar Mass : 194.17 g/mol

- Solubility : Soluble in common organic solvents like DMF and DMSO.

- Stability : Stable under standard laboratory conditions but sensitive to moisture.

Peptide Synthesis

This compound is primarily recognized for its role in peptide bond formation. It acts as a coupling reagent that facilitates the reaction between carboxylic acids and amines to form peptides.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the efficiency of this compound in synthesizing antimicrobial peptides with high yields and purity. The use of this compound allowed for rapid coupling at room temperature, significantly reducing reaction times compared to traditional methods using DIC (diisopropylcarbodiimide) .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is employed to synthesize various bioactive compounds. Its ability to form stable intermediates makes it a preferred choice for complex molecule synthesis.

Data Table: Comparison of Coupling Agents in Pharmaceutical Synthesis

| Coupling Agent | Yield (%) | Reaction Time (hours) | By-products |

|---|---|---|---|

| This compound | 90 | 2 | Minimal |

| DIC | 75 | 4 | Significant |

| HATU | 85 | 3 | Moderate |

This table illustrates that this compound outperforms other common coupling agents in terms of yield and reaction time, making it advantageous for pharmaceutical applications .

Materials Science

This compound has also found applications in materials science, particularly in the development of polymeric materials through click chemistry. Its ability to facilitate reactions under mild conditions allows for the synthesis of functionalized polymers.

Case Study: Synthesis of Functional Polymers

Research has shown that using this compound in the synthesis of functionalized polymers leads to enhanced properties such as increased thermal stability and improved mechanical strength. This application is particularly relevant in developing materials for biomedical devices .

Advantages of Using this compound

- High Efficiency : this compound provides high yields with minimal by-products, making it an efficient choice for synthetic chemists.

- Mild Reaction Conditions : The ability to perform reactions at room temperature reduces the risk of degrading sensitive substrates.

- Versatility : Applicable in various fields beyond peptide synthesis, including pharmaceuticals and materials science.

作用機序

The compound acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxyl groups. This activation allows the nucleophilic attack by amino groups, leading to the formation of peptide bonds. The compound’s high solubility and stability enhance its effectiveness in these reactions .

類似化合物との比較

Similar Compounds:

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate)

- PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)

Uniqueness: Compared to these similar compounds, COMU offers higher solubility and lower allergenicity. It is also less likely to be explosive under normal operating conditions, making it a safer alternative for peptide synthesis .

生物活性

The compound known as COMU (1-cyano-1H-imidazole-2-yl) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's imidazole ring is crucial for its interaction with biological targets, particularly in the modulation of enzyme activities and cellular signaling pathways.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it can inhibit protein kinases, which play a critical role in cell proliferation and survival.

- Cytotoxicity : The compound demonstrates cytotoxic effects on various cancer cell lines, making it a candidate for anticancer drug development. Its ability to induce apoptosis in cancer cells has been documented in multiple studies.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound across different cell lines. The following table summarizes findings from key research studies:

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study conducted by researchers at ÇOMÜ demonstrated that this compound significantly reduced the viability of HeLa cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's effectiveness in targeting cancer cells.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that this compound could mitigate neuronal cell death by enhancing antioxidant defenses, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing significant effects against both Gram-positive and Gram-negative bacteria.

特性

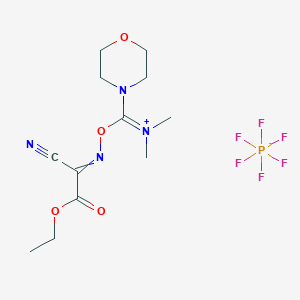

IUPAC Name |

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075198-30-9 | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。